molecular formula C14H22N2O2 B2925006 N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide CAS No. 2361734-56-5

N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide

Cat. No.: B2925006
CAS No.: 2361734-56-5
M. Wt: 250.342
InChI Key: FKPHTOAURCPRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{5-azaspiro[25]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-azaspiro[25]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure efficiency and safety. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic nitrogen atom.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-azaspiro[2.5]octan-8-one hydrochloride
  • (5-Azaspiro[2.5]octan-4-yl)methanol hydrochloride
  • Carbamic acid, N-5-azaspiro[2.5]oct-1-yl-, 1,1-dimethylethyl ester

Uniqueness

N-(2-{5-azaspiro[2.5]octan-5-yl}-2-oxoethyl)-N-ethylprop-2-enamide stands out due to its specific spirocyclic structure and the presence of both an amide and an enamine functional group. This unique combination of features makes it a versatile compound with diverse applications in various fields of research .

Properties

IUPAC Name

N-[2-(5-azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-12(17)15(4-2)10-13(18)16-9-5-6-14(11-16)7-8-14/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHTOAURCPRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC2(C1)CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.